molecular formula C20H21ClN6O B6450346 2-(2-chlorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2549053-65-6

2-(2-chlorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B6450346
CAS No.: 2549053-65-6
M. Wt: 396.9 g/mol
InChI Key: HPCLYZBUGOXCRU-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a purine-pyrrolopyrrole hybrid with a 2-chlorophenylacetyl group. Its structure comprises three key regions:

  • Purine core: A 9-methyl-9H-purine moiety at position 6 of the bicyclic pyrrolo[3,4-c]pyrrole system.
  • Pyrrolopyrrole scaffold: An octahydropyrrolo[3,4-c]pyrrole ring, providing conformational rigidity and stereochemical complexity.
  • 2-Chlorophenylacetyl substituent: A lipophilic aromatic group linked via an ethanone bridge, influencing target binding and pharmacokinetics.

This compound is synthesized through multi-step organic reactions, including nucleophilic substitutions and coupling strategies, with rigorous control of temperature, solvent, and reaction time to optimize yield and purity .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-25-12-24-18-19(25)22-11-23-20(18)27-9-14-7-26(8-15(14)10-27)17(28)6-13-4-2-3-5-16(13)21/h2-5,11-12,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCLYZBUGOXCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Halogen vs.
  • Aromatic vs. Aliphatic Substituents : Cyclopentanecarbonyl () introduces aliphatic bulk, reducing planarity and possibly altering membrane permeability.
  • Heterocyclic Replacements : Pyrimidine () and pyrazole () substitutions diversify binding modes, enabling interactions with enzymes or receptors beyond purine-specific targets.

Physicochemical Properties

  • Lipophilicity (logP) :
    • The 2-chlorophenyl group confers moderate lipophilicity (estimated logP ~2.5), balancing membrane permeability and aqueous solubility.
    • Ethoxybenzoyl () and pyrimidine-fluorine () analogs exhibit higher logP values (~3.0–3.5), favoring CNS penetration but risking metabolic instability.
  • Molecular Weight : Most analogs fall within 340–410 g/mol, adhering to Lipinski’s rule for drug-likeness.

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